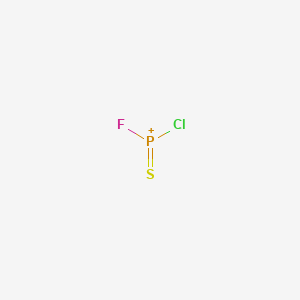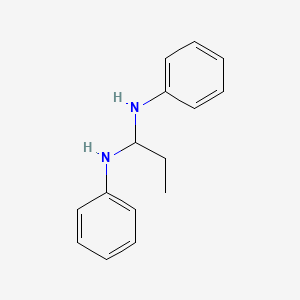
1-N,1-N'-diphenylpropane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N’-Diphenylpropane-1,1-diamine is an organic compound with the molecular formula C15H18N2. It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-N,1-N’-Diphenylpropane-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of chalcone with hydrazine hydrate, followed by N-N cleavage . This method is often used to prepare highly substituted derivatives of the compound.
Industrial Production Methods: In industrial settings, the production of 1-N,1-N’-diphenylpropane-1,1-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-N,1-N’-Diphenylpropane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives with different degrees of hydrogenation.
Wissenschaftliche Forschungsanwendungen
1-N,1-N’-Diphenylpropane-1,1-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-N,1-N’-diphenylpropane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, its estrogenic activity is mediated through binding to estrogen receptors, influencing gene expression and cellular responses . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylpropane-1,3-diamine: This compound has a similar structure but differs in the position of the amine groups.
N,N’-Diphenyl-1,3-propanediamine: Another related compound with variations in the substitution pattern.
**
Eigenschaften
CAS-Nummer |
33963-10-9 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1-N,1-N'-diphenylpropane-1,1-diamine |
InChI |
InChI=1S/C15H18N2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3 |
InChI-Schlüssel |
MNAOHADFSKNJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



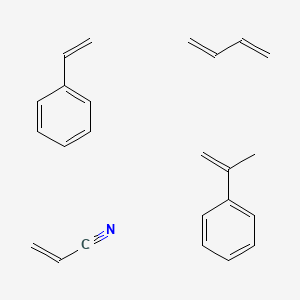
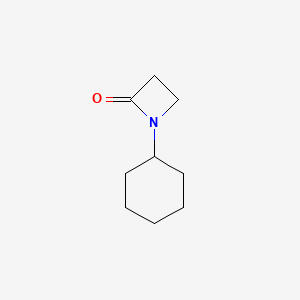



![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
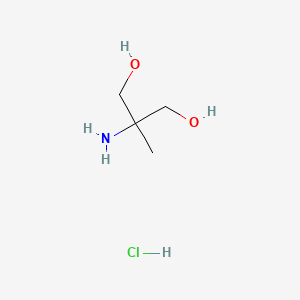
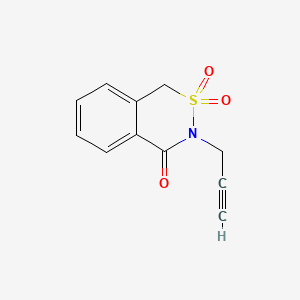
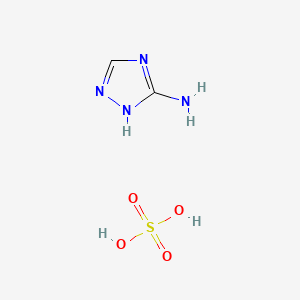
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
